molecular formula C10H13F2N5 B11746910 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11746910
M. Wt: 241.24 g/mol
InChI Key: KMZSHDZRXLMZBV-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a synthetic compound characterized by its unique chemical structure, which includes a difluoroethyl group and a pyrazolyl moiety

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent under controlled conditions.

    N-alkylation: The final step involves the alkylation of the pyrazole nitrogen with a suitable alkylating agent, such as a methyl halide, to introduce the 1-methyl-1H-pyrazol-5-yl group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and pyrazolyl moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2,2-Difluoroethyl)-1H-pyrazol-3-ylmethylamine: This compound has a similar structure but differs in the position of the pyrazolyl group.

    1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-ylmethylamine: This compound has an additional methyl group on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H13F2N5

Molecular Weight

241.24 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H13F2N5/c1-16-9(2-3-14-16)5-13-8-4-15-17(6-8)7-10(11)12/h2-4,6,10,13H,5,7H2,1H3

InChI Key

KMZSHDZRXLMZBV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

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